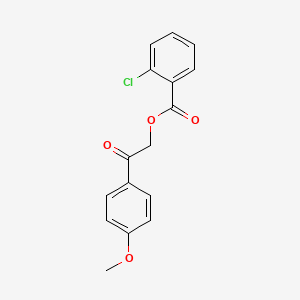

![molecular formula C20H27N5O4 B5546121 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives, including compounds similar to the one , often involves multi-step chemical reactions. These can include interactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives in various solvents at controlled temperatures. Such processes aim to achieve high yield and purity of the target compound. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives are synthesized through interactions of specific acetate compounds with different derivatives in ethanol/TEA solution at room temperature, showcasing the type of synthetic routes that might be employed for our compound of interest (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods help in understanding the crystal structure, molecular geometry, vibrational frequencies, and electronic properties of the compound. For example, the structure of a novel benzamide was analyzed, indicating its crystallization in a triclinic system and providing detailed geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. These reactions can lead to the formation of new compounds with potential biological activities. For instance, the synthesis of benzamides from N,N-disubstituted ethylenediamines or 1-substituted 3-aminopyrrolidines highlights the compound's capacity to participate in neuroleptic activities (Sumio et al., 1981).

Applications De Recherche Scientifique

Imaging Melanoma Metastases

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide, related to benzamide derivatives, has shown promise in the scintigraphic detection of melanoma metastases. In a study involving patients with metastatic melanoma, the use of a radiolabeled benzamide, specifically Iodine-123-(S)-IBZM, demonstrated efficacy in detecting cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases. This application is significant due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, suggesting a theoretical basis for using this class of tracers for melanoma imaging (Maffioli et al., 1994).

Breast Cancer Visualization

Another study focused on the potential of a new iodobenzamide, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. This research is based on the tumor accumulation of benzamides due to preferential binding to sigma receptors overexpressed on breast cancer cells. The findings showed that P-(123)I-MBA accumulated in most breast tumors in vivo, suggesting its use as a tool for noninvasively assessing tumor proliferation, a critical factor in the effective management and treatment of breast cancer (Caveliers et al., 2002).

5-HT1A Receptor Occupancy in Anxiety and Depression

Research into 5-Hydroxytryptamine1A (5-HT1A) receptor occupancy by novel antagonists, such as 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide, has highlighted the potential applications in the treatment of anxiety and mood disorders. A study utilizing positron emission tomography (PET) to assess 5-HT1A receptor occupancy found that high occupancy could be achieved with doses producing minimal acute side effects, indicating a promising approach for drug development in this area (Rabiner et al., 2002).

Mécanisme D'action

The mechanism of action of similar compounds involves inhibitory potential against certain enzymes. For example, a series of novel 1H-1,2,3-triazole analogs showed moderate inhibition potential against carbonic anhydrase-II enzyme . This was deduced via molecular docking, which showed that the compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-14(11-25-13-21-12-22-25)23-20(27)18-10-17(28-3)4-5-19(18)29-16-6-8-24(9-7-16)15(2)26/h4-5,10,12-14,16H,6-9,11H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBLWUZNWFDCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)NC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)